molecular formula C11H9N3O2S B507992 3-Nitro-5-(pyridin-2-ylthio)aniline CAS No. 208038-99-7

3-Nitro-5-(pyridin-2-ylthio)aniline

Cat. No.: B507992
CAS No.: 208038-99-7
M. Wt: 247.28g/mol
InChI Key: PTXMBGKCLMMSEP-UHFFFAOYSA-N
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Description

3-Nitro-5-(pyridin-2-ylthio)aniline: is an organic compound with the molecular formula C11H9N3O2S. It is characterized by the presence of a nitro group, a pyridinylthio group, and an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5-(pyridin-2-ylthio)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Nitro-5-(pyridin-2-ylthio)aniline is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .

Industry: The compound is also explored for its potential use in the development of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Nitro-5-(pyridin-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinylthio group can also participate in binding interactions with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

  • 3-Nitro-4-(pyridin-2-ylthio)aniline
  • 3-Nitro-5-(pyridin-3-yloxy)aniline
  • 3-Nitro-5-(pyridin-2-ylthio)cinammic acid

Comparison: 3-Nitro-5-(pyridin-2-ylthio)aniline is unique due to the specific positioning of the nitro and pyridinylthio groups on the aniline ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group at the 3-position and the pyridinylthio group at the 5-position can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

3-nitro-5-pyridin-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-8-5-9(14(15)16)7-10(6-8)17-11-3-1-2-4-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXMBGKCLMMSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282385
Record name 3-Nitro-5-(2-pyridinylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208038-99-7
Record name 3-Nitro-5-(2-pyridinylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208038-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(2-pyridinylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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